5-Bromo-4-chloro-6-((4-methoxybenzyl)oxy)pyrimidine
Description
5-Bromo-4-chloro-6-((4-methoxybenzyl)oxy)pyrimidine (CAS: 1325694-78-7) is a halogenated pyrimidine derivative featuring bromo, chloro, and 4-methoxybenzyloxy substituents at positions 5, 4, and 6, respectively . Pyrimidines are critical in medicinal chemistry due to their role in nucleic acids and enzyme inhibition. This compound serves as a versatile intermediate in synthesizing pharmaceuticals and agrochemicals, leveraging its reactive halogen sites for further functionalization .
Properties
IUPAC Name |
5-bromo-4-chloro-6-[(4-methoxyphenyl)methoxy]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O2/c1-17-9-4-2-8(3-5-9)6-18-12-10(13)11(14)15-7-16-12/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFCDTDRDRISSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C(=NC=N2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-6-((4-methoxybenzyl)oxy)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-5-bromopyrimidine.
Methoxybenzylation: The 4-chloro-5-bromopyrimidine is reacted with 4-methoxybenzyl alcohol in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to yield the desired product.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms in 5-Bromo-4-chloro-6-((4-methoxybenzyl)oxy)pyrimidine can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide. Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, DMF, reflux conditions.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Coupling: Boronic acids, palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene), elevated temperatures.
Major Products:
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Aldehydes or carboxylic acids derived from the methoxybenzyl group.
Reduction Products: Alcohols or alkanes derived from the methoxybenzyl group.
Coupling Products: Biaryl derivatives formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry:
Organic Synthesis: 5-Bromo-4-chloro-6-((4-methoxybenzyl)oxy)pyrimidine is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine:
Pharmaceuticals: The compound’s structural features make it a potential candidate for drug development. It can be used as a precursor in the synthesis of biologically active molecules, including antiviral and anticancer agents.
Industry:
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-6-((4-methoxybenzyl)oxy)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The presence of bromine and chlorine atoms can influence its binding affinity and selectivity towards these targets. The methoxybenzyl group can also play a role in modulating the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares substituents, molecular weights, and key applications of the target compound and its analogs:
Physicochemical Properties
- Solubility : The 4-methoxybenzyloxy group in the target compound enhances lipophilicity compared to methyl or trifluoromethyl analogs, affecting bioavailability .
- Crystallography: In 4,6-Dichloro-5-methoxypyrimidine, Cl···N interactions (3.09–3.10 Å) stabilize the crystal lattice, a feature less pronounced in bulkier derivatives like the target compound .
Research Findings and Spectral Insights
- Spectroscopy: Comparative studies on pyrimidines (e.g., 2-amino-4-methoxy-6-methylpyrimidine) reveal that bromo and methoxy substituents significantly alter UV-Vis and IR spectra due to electron-withdrawing effects .
- Thermal Stability : Halogenated pyrimidines generally exhibit high melting points (>300 K), as seen in 4,6-Dichloro-5-methoxypyrimidine (m.p. 313–315 K) .
Biological Activity
5-Bromo-4-chloro-6-((4-methoxybenzyl)oxy)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, synthesis, and comparative studies with related compounds.
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: this compound
- CAS Number: 1325694-78-7
- Molecular Formula: C12H11BrClN3O
- Molecular Weight: 316.59 g/mol
The presence of bromine and chlorine atoms, along with a methoxybenzyl group, contributes to its unique chemical properties and biological activities.
The biological activity of this compound is thought to involve interactions with various biological targets, including enzymes and receptors. The halogen substituents (bromine and chlorine) may enhance binding affinity and selectivity towards these targets, while the methoxybenzyl group can influence pharmacokinetic properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
-
Cytotoxicity Studies:
- The compound has shown significant cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer). Notably, IC50 values for A549 cells were reported at approximately 5.9 µM, indicating a strong antiproliferative effect compared to standard chemotherapeutics like Cisplatin (IC50 = 15.37 µM) .
- Mechanism of Induction:
- Cell Cycle Arrest:
Other Biological Activities
Beyond its anticancer properties, research indicates that this compound may also possess anti-inflammatory effects. Studies suggest that modifications of related pyrimidine derivatives have shown inhibition of TNF-α production in macrophages, highlighting a broader therapeutic potential .
Comparative Analysis with Related Compounds
| Compound | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | Structure | 5.9 (A549) | Anticancer |
| 4-Chloro-5-bromopyrimidine | Structure | N/A | Precursor |
| 5-Bromo-2-(4-methoxybenzylamino)pyrimidine | Structure | N/A | Anticancer |
This table summarizes the comparative efficacy of similar compounds, underscoring the unique potency of this compound.
Synthesis Pathway
The synthesis of this compound typically involves:
- Starting from commercially available 4-chloro-5-bromopyrimidine .
- Reacting it with 4-methoxybenzyl alcohol in the presence of a base such as potassium carbonate under reflux conditions.
- Purification via column chromatography to isolate the final product .
Case Study 1: Antiproliferative Effects
A series of studies conducted on synthesized pyrimidine derivatives indicated that modifications leading to increased electron-withdrawing characteristics enhanced cytotoxicity against cancer cell lines . This suggests that structural optimization can significantly influence biological activity.
Case Study 2: Apoptosis Induction
In vitro assays demonstrated that the compound effectively induced apoptosis through caspase activation pathways in cancerous cell lines, providing insights into its mechanism of action and therapeutic potential .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Bromo-4-chloro-6-((4-methoxybenzyl)oxy)pyrimidine, and how can yield and purity be improved?
- Methodological Answer : The synthesis of halogenated pyrimidines often involves nucleophilic substitution or coupling reactions. For example, potassium tert-butoxide can facilitate substitutions at the 6-position, while protecting groups like 4-methoxybenzyl (PMB) enhance regioselectivity. Refluxing with hydrazine hydrate (as in analogous compounds) can introduce hydrazinyl groups while minimizing side products. Reaction monitoring via TLC (n-Butanol:Ether, 50:50 v/v%) and crystallization in ethanol are recommended for purification .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR/IR : Use H/C NMR to confirm substituent positions and electronic environments. IR spectroscopy can identify functional groups like C-O (PMB) and C-Br stretches.
- X-ray crystallography : Resolve the 3D structure to analyze halogen bonding (e.g., Cl···N interactions at ~3.09–3.10 Å) and packing motifs, as demonstrated in structurally similar 4,6-dichloro-5-methoxypyrimidine .
Q. How does the 4-methoxybenzyl (PMB) group influence the compound’s stability and reactivity?
- Methodological Answer : The PMB group acts as a steric and electronic modulator. Its methoxy moiety enhances electron density on the pyrimidine ring, stabilizing intermediates during substitution reactions. Comparative studies with analogs (e.g., 4-benzyloxy-5-bromo-2-chloropyrimidine) show that PMB improves solubility in polar aprotic solvents, facilitating downstream functionalization .
Advanced Research Questions
Q. What computational strategies can predict the compound’s electronic properties and biological interactions?
- Methodological Answer :
- Quantum chemical calculations : Density Functional Theory (DFT) optimizes molecular geometry and calculates frontier orbitals (HOMO-LUMO gaps) to predict reactivity. For example, studies on 2-amino-5-bromo-6-methyl-4-pyrimidinol used B3LYP/6-31G(d,p) basis sets to correlate spectroscopic data with electronic structure .
- Molecular docking : Screen against targets like GlcN-6-P-synthase (PDB: 1JXA) to evaluate binding affinity. Compound-3 in a related study showed superior H-bonding interactions compared to ciprofloxacin, validated by AutoDock Vina .
Q. How can researchers resolve contradictions in reported biological activities of halogenated pyrimidines?
- Methodological Answer :
- Comparative SAR studies : Systematically vary substituents (e.g., replacing Br with Cl or modifying the PMB group) and assay against standardized models (e.g., antimicrobial disc diffusion). Structural analogs like 5-bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine (CAS 17119-74-3) provide benchmarks for activity trends .
- Mechanistic studies : Use fluorescence quenching or ITC to quantify interactions with DNA/enzymes, addressing discrepancies in reported IC values.
Q. What strategies enable selective functionalization at the 4-chloro or 5-bromo positions?
- Methodological Answer :
- Stepwise substitution : Prioritize bromine displacement via Suzuki-Miyaura coupling (Pd catalysts) due to its lower electronegativity. Protect the 4-chloro position using temporary groups (e.g., tert-butyl) to avoid cross-reactivity.
- Solvent effects : Polar solvents (DMF, DMSO) favor SNAr mechanisms at the 5-bromo site, as observed in analogous 4-chloro-6-methoxy-2-(methylthio)pyrimidine derivatives .
Q. How can researchers design analogs to study substituent effects on anticancer activity?
- Methodological Answer :
- Bioisosteric replacement : Replace PMB with trifluoromethyl or cyclopropyl groups to modulate lipophilicity. For example, 5-fluoro-6-(4-methoxyphenyl)pyrimidine derivatives showed enhanced anticancer activity in MTT assays .
- Fragment-based design : Use the parent compound as a core scaffold and append pharmacophores (e.g., hydrazinylidene groups) via reductive amination, as demonstrated in 5-bromo-6-(4-methoxyphenyl)-2-hydrazinylpyrimidin-4-one .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
